N,2-Dimethyl-1-[(E)-methyldiazenyl]propan-1-amine
Description
N,2-Dimethyl-1-[(E)-methyldiazenyl]propan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a diazenyl group (N=N) attached to a propan-1-amine backbone
Properties
CAS No. |
62655-30-5 |
|---|---|
Molecular Formula |
C6H15N3 |
Molecular Weight |
129.20 g/mol |
IUPAC Name |
N,2-dimethyl-1-(methyldiazenyl)propan-1-amine |
InChI |
InChI=1S/C6H15N3/c1-5(2)6(7-3)9-8-4/h5-7H,1-4H3 |
InChI Key |
ZMUQUEMCPWVSRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC)N=NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,2-Dimethyl-1-[(E)-methyldiazenyl]propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of dimethylamine with acrylonitrile, followed by subsequent reduction and diazotization steps . The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N,2-Dimethyl-1-[(E)-methyldiazenyl]propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
N,2-Dimethyl-1-[(E)-methyldiazenyl]propan-1-amine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,2-Dimethyl-1-[(E)-methyldiazenyl]propan-1-amine involves its interaction with molecular targets and pathways within biological systems. The diazenyl group can participate in redox reactions, influencing cellular processes. The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylethanamine: A tertiary amine with similar structural features.
N,N’-Dimethylethylenediamine: A diamine with two secondary amine functional groups.
Dimethylaminopropylamine: A dialkylamino alkyl amine used in various chemical syntheses.
Uniqueness
N,2-Dimethyl-1-[(E)-methyldiazenyl]propan-1-amine is unique due to the presence of the diazenyl group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it a valuable subject of study in various research fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
